Benzoylgomisin H
Overview
Description
Benzoylgomisin H is a chemical compound with the molecular formula C30H34O8 . It is one of the constituents found in the fruit of Schisandra chinensis .
Synthesis Analysis
The synthesis of Benzoylgomisin H involves complex chemical processes. It has been isolated from the fruits of Schisandra chinensis through repeated chromatographic separations . The NMR data for Benzoylgomisin H has been corrected based on detailed analysis of 1D and 2D NMR data .Molecular Structure Analysis
The molecular structure of Benzoylgomisin H is characterized by the presence of two aromatic methines, two methylenes with germinal coupling, and other features . The molecular weight of Benzoylgomisin H is 522.586 Da .Scientific Research Applications
Chemical Structure and Isolation
Benzoylgomisin H, a lignan with a dibenzocyclooctadiene skeleton, was identified from the fruits of Schizandra chinensis Baill. This compound, along with other similar lignans, was isolated and its structure was established through chemical and spectral evidence (Ikeya, Taguchi, & Yosioka, 1978).
Cytotoxic Effects and DNA Cleaving Activity
Benzoylgomisin Q, a related lignan, has shown moderate DNA strand scission activity and a significant cytotoxic effect on leukemia and Hela cells in vitro. This suggests a potential application in cancer research or therapy (Chen et al., 2005).
Pharmacological Potential in Neuropeptide FF2 Receptors
A study identified benzoylgomisin Q as an agonist of human neuropeptide FF2 receptors, indicating the potential for benzoylgomisin H in similar pharmacological applications. This highlights its significance in drug discovery, especially for conditions modulated by these receptors (Do et al., 2006).
Anti-Inflammatory and Antioxidant Properties
Research on Schisandra rubriflora, which contains similar compounds to benzoylgomisin H, revealed significant anti-inflammatory properties. This suggests potential applications for benzoylgomisin H in treatments targeting inflammation (Szopa et al., 2018).
Safety And Hazards
Future Directions
Research on Benzoylgomisin H and other lignans from Schisandra chinensis is ongoing. Future applications may include the development of therapeutic drugs for Alzheimer’s disease and potential anti-cancer effects . The use of in vitro cultures and biotechnological solutions as an alternative to plant raw materials is also being explored .
properties
IUPAC Name |
[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O8/c1-17-13-19-14-21(33-3)26(36-6)28(38-29(31)18-11-9-8-10-12-18)23(19)24-20(16-30(17,2)32)15-22(34-4)25(35-5)27(24)37-7/h8-12,14-15,17,32H,13,16H2,1-7H3/t17-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQOQICAWOAGEN-ZOKDDAQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC(=O)C4=CC=CC=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC(=O)C4=CC=CC=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylgomisin H | |
CAS RN |
66056-23-3 | |
Record name | Benzoylgomisin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOYLGOMISIN H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2GVE8UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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